molecular formula C9H13NOS2 B1474441 (1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol CAS No. 1932266-89-1

(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol

Cat. No.: B1474441
CAS No.: 1932266-89-1
M. Wt: 215.3 g/mol
InChI Key: MVNANTIYUQZANY-HTQZYQBOSA-N
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Description

(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol: is a chiral compound featuring a cyclopentanol core substituted with a thiazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole to the Cyclopentanol Core: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with a cyclopentanol derivative under basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R) enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclopentanol core can undergo oxidation to form the corresponding ketone.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its chiral nature. It can also serve as a ligand in the study of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with specific biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentanol core may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-one: This compound is similar but features a ketone group instead of a hydroxyl group.

    (1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentane: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the thiazolylsulfanyl group and the hydroxyl group in (1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol makes it unique

Properties

IUPAC Name

(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS2/c1-6-5-12-9(10-6)13-8-4-2-3-7(8)11/h5,7-8,11H,2-4H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNANTIYUQZANY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)S[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 2
(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol

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